molecular formula C9H14O2 B8522827 1-Methyl-4-methylene-1-cyclohexanecarboxylic acid

1-Methyl-4-methylene-1-cyclohexanecarboxylic acid

Cat. No. B8522827
M. Wt: 154.21 g/mol
InChI Key: CYTBDDHRZFBCLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-methylene-1-cyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-4-methylene-1-cyclohexanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-4-methylene-1-cyclohexanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Methyl-4-methylene-1-cyclohexanecarboxylic acid

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

1-methyl-4-methylidenecyclohexane-1-carboxylic acid

InChI

InChI=1S/C9H14O2/c1-7-3-5-9(2,6-4-7)8(10)11/h1,3-6H2,2H3,(H,10,11)

InChI Key

CYTBDDHRZFBCLM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=C)CC1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under an argon stream, 3 ml of dibromomethane and 30 ml of titanium tetrachloride (methylene chloride 2M solution) were added to a solution of 7 g of zinc suspended in 200 ml of THF, under ice-cooling. The resultant solution was stirred for one hour. Then, a solution of 4.1 g of 1-methyl-4-oxo-1-cyclohexanecarboxylic acid (Example 26) in 40 ml of THF was added to the solution. The resultant solution was reacted for 12 hours. After reaction, 500 ml of an aqueous sodium chloride solution was added to the reaction solution. The solution was extracted three times with 100 ml of ethyl acetate. The organic layer obtained was washed three times with an aqueous solution of sodium chloride and dried over magnesium sulfate. The solvent was removed in vacuo. The oily substance formed was subjected to column chromatography using 20 g of silica gel. From the fraction eluted with hexane and ethyl acetate=2:1, the solvent was removed in vacuo, yielding 1.3 g of 1-methyl-4-methylene-1-cyclohexanecarboxylic acid as a colorless oil, which had the following physiochemical properties:
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
catalyst
Reaction Step One
Name
Quantity
7 g
Type
catalyst
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.1 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

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